molecular formula C17H16Cl2N2O2 B15075429 Acetamide, N,N'-(methylenebis(2-chloro-4,1-phenylene))bis- CAS No. 91575-29-0

Acetamide, N,N'-(methylenebis(2-chloro-4,1-phenylene))bis-

Cat. No.: B15075429
CAS No.: 91575-29-0
M. Wt: 351.2 g/mol
InChI Key: ULXWIWCUCFCRSI-UHFFFAOYSA-N
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Description

Acetamide, N,N’-(methylenebis(2-chloro-4,1-phenylene))bis- is a complex organic compound with significant applications in various fields. This compound is characterized by its unique structure, which includes two acetamide groups linked by a methylene bridge to a bis(2-chloro-4,1-phenylene) moiety. Its molecular formula is C17H14Cl2N2O2, and it has a molecular weight of 349.21 g/mol.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Acetamide, N,N’-(methylenebis(2-chloro-4,1-phenylene))bis- typically involves the reaction of 2-chloro-4,1-phenylenediamine with formaldehyde and acetic anhydride. The reaction proceeds through the formation of an intermediate Schiff base, which is subsequently reduced to yield the final product. The reaction conditions usually involve:

    Temperature: 60-80°C

    Solvent: Ethanol or methanol

    Catalyst: Acidic catalyst such as hydrochloric acid

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves:

    Raw Materials: 2-chloro-4,1-phenylenediamine, formaldehyde, acetic anhydride

    Reaction Conditions: Controlled temperature and pressure, use of solvents like ethanol

    Purification: Crystallization or recrystallization to obtain pure product

Chemical Reactions Analysis

Types of Reactions

Acetamide, N,N’-(methylenebis(2-chloro-4,1-phenylene))bis- undergoes various chemical reactions, including:

    Oxidation: Can be oxidized to form corresponding nitro compounds.

    Reduction: Reduction can yield amine derivatives.

    Substitution: Halogen atoms can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophiles such as amines or thiols.

Major Products

    Oxidation Products: Nitro derivatives.

    Reduction Products: Amine derivatives.

    Substitution Products: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Acetamide, N,N’-(methylenebis(2-chloro-4,1-phenylene))bis- has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of polymers and resins.

Mechanism of Action

The mechanism of action of Acetamide, N,N’-(methylenebis(2-chloro-4,1-phenylene))bis- involves its interaction with specific molecular targets. It can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved include:

    Enzyme Inhibition: Binding to the active site of enzymes, preventing substrate binding.

    Signal Transduction: Interfering with signaling pathways that regulate cell growth and differentiation.

Comparison with Similar Compounds

Similar Compounds

  • Acetamide, N,N’-(methylenebis(2-chloro-4,1-phenylene))bis-
  • N,N’-[Methylenebis(2-chloro-4,1-phenylene)]bis(2,2,2-trifluoroacetamide)
  • N,N’-[Methylenedi(2,1-phenylene)]bisacetamide

Uniqueness

Acetamide, N,N’-(methylenebis(2-chloro-4,1-phenylene))bis- is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity

Biological Activity

Acetamide, N,N'-(methylenebis(2-chloro-4,1-phenylene))bis- (commonly referred to as "MBOCA") is a chemical compound with significant industrial applications, particularly in the production of polyurethanes and as a curing agent in epoxy resins. Its structure consists of two acetamide groups linked by a methylene bridge, with chlorine substituents on the phenyl rings. This article reviews the biological activity of this compound, focusing on its toxicological profile, potential health effects, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C17H16Cl2N2O2
  • SMILES : CC(=O)NC1=C(C=C(C=C1)CC2=CC(=C(C=C2)NC(=O)C)Cl)Cl
  • InChI : InChI=1S/C17H16Cl2N2O2/c1-10(22)20-16-5-3-12(8-14(16)18)7-13-4-6-17(15(19)9-13)21-11(2)23/h3-6,8-9H,7H2,1-2H3,(H,20,22)(H,21,23)

Toxicological Profile

The toxicological profile of MBOCA has been extensively studied due to its potential health risks associated with occupational exposure. Key findings include:

  • Carcinogenicity : MBOCA is classified as a potential human carcinogen (Group 2A by IARC), based on animal studies that demonstrated tumor formation in various organs following prolonged exposure .
  • Health Effects :
    • Dermal and Ocular Effects : Skin irritation and potential sensitization have been reported in workers exposed to MBOCA .
    • Renal Toxicity : Studies indicate that MBOCA exposure can lead to renal impairment and changes in urinary biomarkers .
    • Gastrointestinal Effects : Acute exposure has been linked to gastrointestinal disturbances, including nausea and vomiting .

Case Studies

Several case studies highlight the effects of MBOCA exposure in occupational settings:

  • Occupational Exposure Study : A study involving workers exposed to MBOCA found no significant increase in disability rates; however, there were reports of elevated liver enzymes indicating hepatic stress .
  • Animal Studies : Research on laboratory animals exposed to MBOCA revealed significant histopathological changes in the liver and kidneys, corroborating its toxic effects observed in human studies .

Summary of Health Effects Associated with MBOCA Exposure

Health EffectObservationsReference
CarcinogenicityTumors in various organs
Dermal IrritationSkin irritation and sensitization
Renal ImpairmentElevated liver enzymes
Gastrointestinal DisturbancesNausea and vomiting

Properties

CAS No.

91575-29-0

Molecular Formula

C17H16Cl2N2O2

Molecular Weight

351.2 g/mol

IUPAC Name

N-[4-[(4-acetamido-3-chlorophenyl)methyl]-2-chlorophenyl]acetamide

InChI

InChI=1S/C17H16Cl2N2O2/c1-10(22)20-16-5-3-12(8-14(16)18)7-13-4-6-17(15(19)9-13)21-11(2)23/h3-6,8-9H,7H2,1-2H3,(H,20,22)(H,21,23)

InChI Key

ULXWIWCUCFCRSI-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=C(C=C(C=C1)CC2=CC(=C(C=C2)NC(=O)C)Cl)Cl

Origin of Product

United States

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